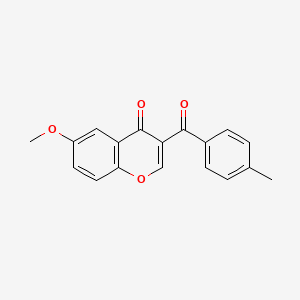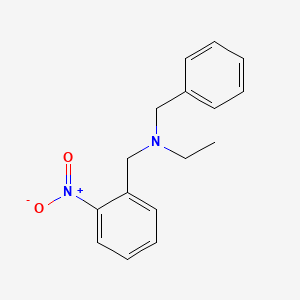
3,4-dichlorobenzyl 2-pyrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichlorobenzyl 2-pyrazinecarboxylate, also known as DCBPC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrazinecarboxylate and is synthesized using specific methods that ensure its purity and quality.
科学研究应用
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth and yield of certain crops.
In material science, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been studied for its potential use as a building block for the synthesis of new materials such as polymers and liquid crystals.
作用机制
The exact mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate is not well understood, but it is believed to work by inhibiting specific enzymes or proteins in the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of bacterial cell walls. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects depending on the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to disrupt the synthesis of bacterial cell walls, leading to cell death. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
3,4-dichlorobenzyl 2-pyrazinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 3,4-dichlorobenzyl 2-pyrazinecarboxylate also has some limitations, including its potential toxicity and the need for specific safety precautions when handling the compound.
未来方向
There are several future directions for research on 3,4-dichlorobenzyl 2-pyrazinecarboxylate, including the development of new antimicrobial and antifungal agents, the development of new insecticides and plant growth regulators, and the synthesis of new materials using 3,4-dichlorobenzyl 2-pyrazinecarboxylate as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate and its potential applications in various fields.
合成方法
3,4-dichlorobenzyl 2-pyrazinecarboxylate is synthesized using the reaction of 3,4-dichlorobenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent the formation of impurities. The product is then purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWXRAMNQBIQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-pyrazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)





![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)